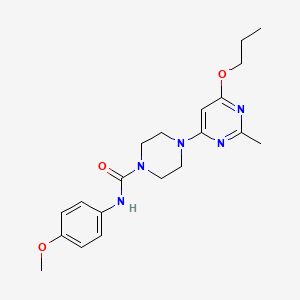

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-13-28-19-14-18(21-15(2)22-19)24-9-11-25(12-10-24)20(26)23-16-5-7-17(27-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXFOCNQDGDRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-methoxyphenyl group and a pyrimidine derivative. Its molecular formula is , and it possesses a molecular weight of approximately 332.41 g/mol.

1. Anti-inflammatory Effects

Recent studies indicate that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structural motifs have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The anti-inflammatory activity is often attributed to the suppression of key inflammatory mediators such as prostaglandins and nitric oxide (NO) .

| Compound | IC50 (μM) COX-2 Inhibition | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| This compound | TBD | Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivatives | TBD | Indomethacin | 9.17 |

2. Analgesic Activity

The analgesic properties of similar piperazine derivatives have been documented, showing that modifications on the phenyl rings significantly enhance their efficacy compared to traditional analgesics like morphine . The D'Amour-Smith method has been used to evaluate these effects, revealing that certain substitutions lead to increased potency.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-donating groups on the aromatic rings enhances biological activity. Specifically, the methoxy group at the para position of the phenyl ring appears to play a crucial role in modulating receptor interactions and enhancing activity against pain and inflammation .

Case Study 1: In Vivo Analgesic Assessment

A study involving various piperazine derivatives, including those structurally related to this compound, demonstrated that modifications led to significant analgesic effects in animal models. The compounds were tested for their ability to reduce pain responses in carrageenan-induced paw edema models.

Case Study 2: Anti-inflammatory Efficacy

In another investigation, several pyrimidine derivatives were evaluated for their anti-inflammatory properties using formalin-induced paw edema tests. Results indicated that compounds with similar structures exhibited comparable efficacy to established anti-inflammatory drugs, suggesting potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.